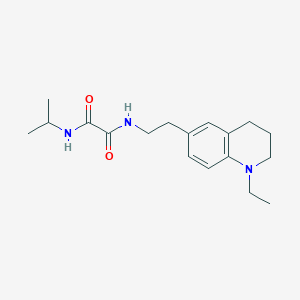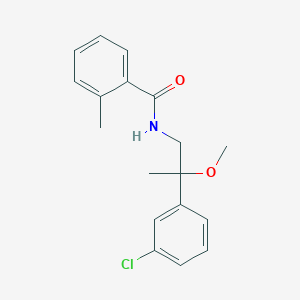
N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, chlorination, and cyclization processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, substituted pyrazole derivatives were prepared from benzamide starting materials through reactions with hydrazine derivatives .
Molecular Structure Analysis
Crystallography and computational studies such as density functional theory (DFT) are commonly used to determine the molecular structure and analyze the bond lengths and angles of these compounds. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . The absolute configuration and 3D structural configurations of some benzamide derivatives were elucidated using X-ray single crystal diffractometry .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring. For instance, the introduction of different substituents can lead to variations in the retention characteristics in reversed-phase liquid chromatography, suggesting that these modifications can affect the compound's interactions with its environment . The molecular docking studies of a synthesized compound indicated potential inhibitory activity against crucial proteins of SARS-CoV-2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and solubility, can be studied through various spectroscopic and computational methods. The molar refractivity and polarizability of an antiemetic drug were calculated from density and refractive index data, showing that polarizability effects increase with drug concentration . The total dipole moment of the compounds can reflect their ability to interact with surrounding molecules and their potential reactivity for medicinal applications .
科学研究应用
受体结合和药理学研究
N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺已被研究其结合特性和潜在药理效应。在关注受体相互作用的研究中,这种化合物显示出作为各种受体的配体的潜力,这可能导致新的治疗应用。例如,N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺的衍生物已被研究其对多巴胺D(4)受体的亲和力和选择性,表明其在神经学研究和药物开发中的潜在用途(Colabufo et al., 2001)。
催化应用
与N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺结构相关的化合物的催化性质的研究揭示了它们在促进化学转化中的潜力。例如,N-异丙基-2-碘-5-甲氧基苯甲酰胺已被确定为一种高效且环境友好的催化剂,用于醇的氧化,展示了这类化合物在合成有机化学中的多功能性(Yakura et al., 2018)。
环境和健康监测
类似于N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺的化合物已被用于开发用于监测环境污染物和评估人类暴露于危险物质的分析方法。利用类似化学结构的技术已应用于人乳中对对羟基苯甲酸酯、三氯生和其他环境酚类的敏感检测,突显了这些化合物在公共卫生和安全监测中的重要性(Ye et al., 2008)。
抗菌研究
寻找新的抗菌剂已导致对N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺衍生物的探索。研究表明,对苯甲酰胺基团的修饰可以产生细菌细胞分裂蛋白FtsZ的有效抑制剂,提供了一种新的方法来对抗具有改进药理特性的细菌感染(Haydon et al., 2010)。
分子和结构分析
对N-(2-(3-氯苯基)-2-甲氧基丙基)-2-甲基苯甲酰胺及其衍生物的分子结构和相互作用的研究为了解它们的化学行为和潜在应用提供了见解。X射线晶体学和密度泛函理论(DFT)计算已被用于理解这些化合物的结构特征,为它们在各种科学领域的应用铺平了道路(Karabulut et al., 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-7-4-5-10-16(13)17(21)20-12-18(2,22-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNLLPJIIGIBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

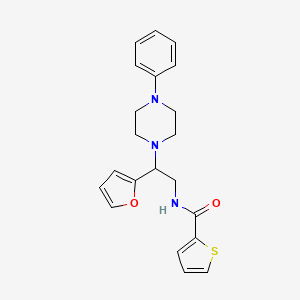
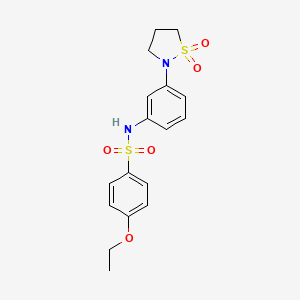
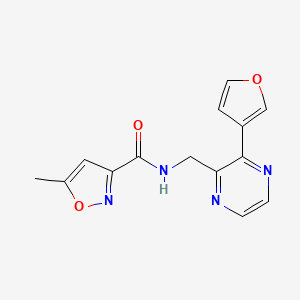
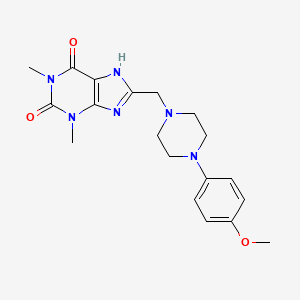
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2517602.png)
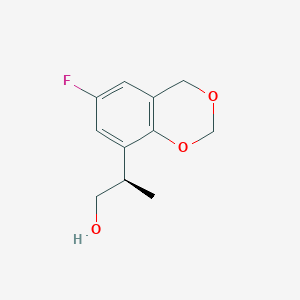

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)
